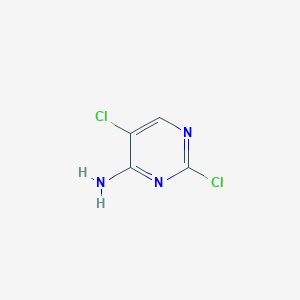

2,5-Dichloropyrimidin-4-amine

Vue d'ensemble

Description

2,5-Dichloropyrimidin-4-amine is a chemical compound with the molecular formula C4H3Cl2N3 . It has a molecular weight of 163.99 g/mol . The compound is also known by other names such as 4-AMINO-2,5-DICHLOROPYRIMIDINE and MFCD13191633 .

Molecular Structure Analysis

The InChI code for 2,5-Dichloropyrimidin-4-amine isInChI=1S/C4H3Cl2N3/c5-2-1-8-4 (6)9-3 (2)7/h1H, (H2,7,8,9) . The Canonical SMILES is C1=C (C (=NC (=N1)Cl)N)Cl . These codes can be used to generate the 2D and 3D structures of the compound. Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dichloropyrimidin-4-amine include a molecular weight of 163.99 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 . The compound has a Topological Polar Surface Area of 51.8 Ų and a Heavy Atom Count of 9 .Applications De Recherche Scientifique

Organic Synthesis

2,5-Dichloropyrimidin-4-amine: is a valuable intermediate in organic synthesis. It serves as a precursor for various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals . Its dichloro groups are reactive sites for nucleophilic substitution reactions, enabling the synthesis of a wide range of substituted pyrimidines.

Pharmacology

In pharmacology, 2,5-Dichloropyrimidin-4-amine is used to create compounds with potential anti-inflammatory and analgesic properties . It’s also explored for its role in synthesizing dihydrofolate reductase inhibitors, which are important in cancer therapy and anti-HIV treatments .

Biochemistry

2,5-Dichloropyrimidin-4-amine: is utilized in biochemical research as a building block for synthesizing various biologically active molecules. Its role in constructing nucleoside analogs and enzyme inhibitors is of particular interest in studying biochemical pathways .

Medicinal Chemistry

It plays a significant role in medicinal chemistry, where it’s used to develop novel therapeutic agents. Its incorporation into molecules can lead to drugs with improved pharmacokinetic properties, such as better absorption and membrane permeability .

Industrial Applications

While specific industrial uses of 2,5-Dichloropyrimidin-4-amine are not widely documented, its role as an intermediate in chemical synthesis suggests its utility in producing materials for various industrial applications, including the development of specialty chemicals and advanced materials .

Mécanisme D'action

Target of Action

This compound belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Mode of Action

It is known that pyrimidines play a crucial role in numerous biological processes, including the synthesis of dna, rna, and proteins . Therefore, it is plausible that 2,5-Dichloropyrimidin-4-amine could interact with these processes, potentially influencing the function of cells and organisms.

Biochemical Pathways

Given its structural similarity to other pyrimidines, it may be involved in pathways related to nucleotide metabolism .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

Given its structural similarity to other pyrimidines, it may influence the synthesis of dna, rna, and proteins, potentially affecting cell function and organismal physiology .

Action Environment

Like other chemical compounds, its stability, solubility, and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propriétés

IUPAC Name |

2,5-dichloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISNGTFIGFWFCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578781 | |

| Record name | 2,5-Dichloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloropyrimidin-4-amine | |

CAS RN |

89180-51-8 | |

| Record name | 2,5-Dichloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromothieno[3,2-b]thiophene](/img/structure/B1286399.png)

![2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL](/img/structure/B1286424.png)